![molecular formula C25H24Br2N4O2 B283662 3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DBBM and is known for its ability to selectively bind to certain proteins and enzymes in the body. In
Wirkmechanismus
The mechanism of action of DBBM involves its selective binding to certain proteins and enzymes in the body. This binding can either activate or inhibit the function of these proteins and enzymes, depending on their role in the body. By selectively targeting these proteins and enzymes, DBBM can be used to study their function and role in various diseases.
Biochemical and Physiological Effects:
DBBM has been shown to have various biochemical and physiological effects in the body. Studies have shown that it can modulate the activity of certain enzymes, including protein kinases and phosphatases, which play a crucial role in various cellular processes. DBBM has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DBBM in lab experiments is its ability to selectively bind to certain proteins and enzymes in the body. This property makes it useful for studying the function of these proteins and enzymes and their role in various diseases. However, one of the limitations of using DBBM is its potential toxicity. Studies have shown that DBBM can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DBBM. One area of research is its potential use in drug discovery and development. Its ability to selectively bind to certain proteins makes it a promising candidate for developing targeted therapies for various diseases. Another area of research is its potential use in studying the function of certain enzymes and proteins in the body. By selectively targeting these proteins and enzymes, DBBM can be used to study their function and role in various diseases. Additionally, future research could focus on optimizing the synthesis of DBBM to produce higher yields and purity.
Synthesemethoden
The synthesis of DBBM involves several steps, including the reaction of 3,5-dibromo-2-methoxybenzoic acid with 2-amino-4-butylphenol to form the intermediate compound. The intermediate is then reacted with 2-methyl-5-nitrobenzotriazole to form the final product, DBBM. The synthesis of DBBM has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
DBBM has been extensively studied for its potential applications in scientific research. One of the main areas of research is its ability to selectively bind to certain proteins and enzymes in the body. This property makes it useful for studying the function of these proteins and enzymes and their role in various diseases. DBBM has also been studied for its potential use in drug discovery and development. Its ability to selectively bind to certain proteins makes it a promising candidate for developing targeted therapies for various diseases.
Eigenschaften
Molekularformel |
C25H24Br2N4O2 |
---|---|
Molekulargewicht |
572.3 g/mol |
IUPAC-Name |
3,5-dibromo-N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H24Br2N4O2/c1-4-5-6-16-7-9-18(10-8-16)31-29-22-11-15(2)21(14-23(22)30-31)28-25(32)19-12-17(26)13-20(27)24(19)33-3/h7-14H,4-6H2,1-3H3,(H,28,32) |
InChI-Schlüssel |
KDDFTNBYPXXCOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC(=C4OC)Br)Br)C |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C(=CC(=C4)Br)Br)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.